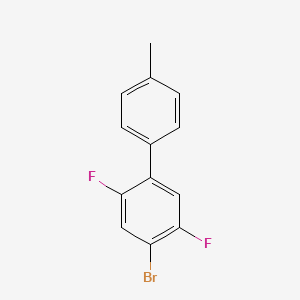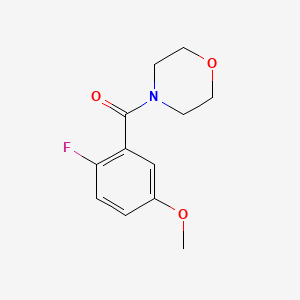
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C10H9Cl2F3S It is a derivative of benzene, characterized by the presence of chloro, chloropropyl, and trifluoromethylthio groups
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have appropriate substituents.
Reaction Conditions: The introduction of the chloro, chloropropyl, and trifluoromethylthio groups is achieved through a series of substitution reactions. Common reagents include chlorinating agents and trifluoromethylthiolating agents.
Industrial Production: On an industrial scale, the production involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed depend on the specific reaction pathway. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene: This compound has a similar structure but differs in the position of the substituents.
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene: Another isomer with different substituent positions.
Unique Properties: The specific arrangement of substituents in this compound gives it unique chemical and physical properties, making it suitable for specific applications.
Eigenschaften
Molekularformel |
C10H9Cl2F3S |
|---|---|
Molekulargewicht |
289.14 g/mol |
IUPAC-Name |
2-chloro-1-(3-chloropropyl)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9Cl2F3S/c11-5-1-2-7-3-4-8(6-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
XBMQXGUHHQCJTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SC(F)(F)F)Cl)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14035765.png)



![1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14035799.png)


![(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B14035823.png)






